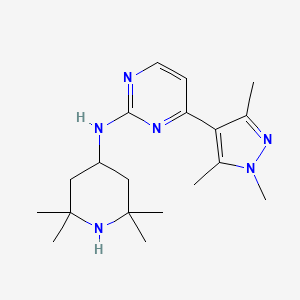![molecular formula C17H23ClN2O3S B5906767 methyl [4-({[(2-chlorobenzyl)thio]acetyl}amino)piperidin-1-yl]acetate](/img/structure/B5906767.png)
methyl [4-({[(2-chlorobenzyl)thio]acetyl}amino)piperidin-1-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [4-({[(2-chlorobenzyl)thio]acetyl}amino)piperidin-1-yl]acetate, commonly known as MCTAP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MCTAP belongs to the class of piperidine compounds and is synthesized using a multi-step process.
Mécanisme D'action
The mechanism of action of MCTAP is not fully understood. However, it is believed to act as a selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP receptor). The NOP receptor is involved in the regulation of pain, stress, and mood. By blocking the NOP receptor, MCTAP may help to alleviate pain and improve mood.
Biochemical and Physiological Effects:
MCTAP has been shown to have various biochemical and physiological effects. In animal studies, MCTAP has been shown to reduce pain and inflammation. It has also been shown to have anti-cancer properties by inhibiting tumor growth. MCTAP has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
MCTAP has several advantages for lab experiments. It is relatively easy to synthesize, and its effects can be easily measured. MCTAP also has a high binding affinity for the NOP receptor, making it a potent antagonist. However, one limitation of MCTAP is its potential toxicity. High doses of MCTAP have been shown to cause liver damage in animal studies.
Orientations Futures
For the study of MCTAP include the development of more potent and selective NOP receptor antagonists and the investigation of its potential use in the treatment of neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of MCTAP involves a multi-step process that starts with the reaction of 2-chlorobenzyl mercaptan with acetic anhydride to form 2-chlorobenzyl acetate. The resulting compound is then reacted with piperidine to form 4-(2-chlorobenzyl)piperidine. The final step involves the reaction of 4-(2-chlorobenzyl)piperidine with thioacetic acid methyl ester to form MCTAP.
Applications De Recherche Scientifique
MCTAP has shown promising results in various scientific research applications. It has been studied for its potential use as an analgesic, anti-inflammatory, and anti-cancer agent. MCTAP has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
methyl 2-[4-[[2-[(2-chlorophenyl)methylsulfanyl]acetyl]amino]piperidin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O3S/c1-23-17(22)10-20-8-6-14(7-9-20)19-16(21)12-24-11-13-4-2-3-5-15(13)18/h2-5,14H,6-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSUGRRNRWCOQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCC(CC1)NC(=O)CSCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(acetylamino)-N-[2-(2,5-dimethylphenoxy)ethyl]-N-methylbutanamide](/img/structure/B5906695.png)
![4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-1-{[(1R*,2S*)-2-propylcyclopropyl]carbonyl}piperidine](/img/structure/B5906703.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1-(4-methylpyridin-2-yl)propan-2-amine](/img/structure/B5906712.png)
![6-({3-[(4-isobutyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)-2,2-dimethyl-2,3-dihydro-4H-pyran-4-](/img/structure/B5906717.png)
![4,4,4-trifluoro-3-{[(3-propyl-1H-pyrazol-5-yl)carbonyl]amino}butanoic acid](/img/structure/B5906722.png)
![N-{[1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylquinoline-3-carboxamide](/img/structure/B5906724.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(pyrrolidin-1-ylsulfonyl)ethanamine](/img/structure/B5906741.png)
![N-methyl-5-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(1,3-thiazol-2-yl)ethyl]pentanamide](/img/structure/B5906748.png)
![2-[(2-chlorobenzyl)thio]-N-(2-morpholinylmethyl)acetamide hydrochloride](/img/structure/B5906754.png)

![2-(3-acetyl-1H-indol-1-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]butanamide](/img/structure/B5906769.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-methoxyethyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B5906776.png)
![2-[2-methyl-3-({[1-(4-methylpyridin-2-yl)propyl]amino}methyl)-1H-indol-1-yl]acetamide](/img/structure/B5906792.png)
